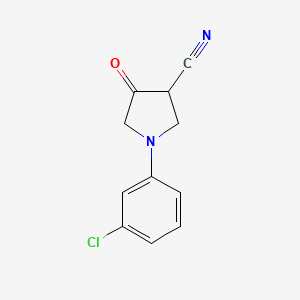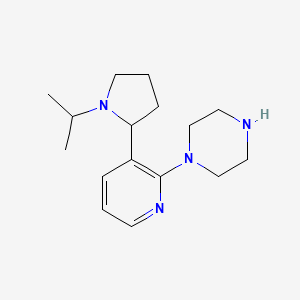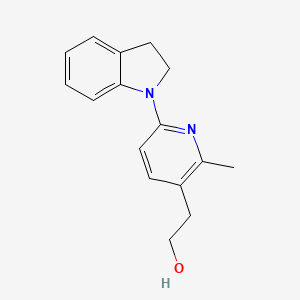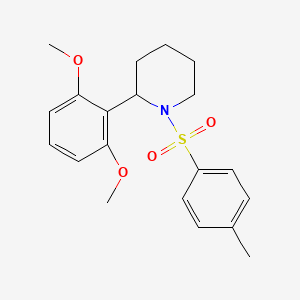![molecular formula C15H23N3O B15058488 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylbutanamide: Similar structure with a butanamide group instead of propanamide.
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H23N3O |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17(2)14-8-9-18(11-14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12?,14-/m0/s1 |
InChI-Schlüssel |
KHQLSUOAUCYAAW-PYMCNQPYSA-N |
Isomerische SMILES |
CC(C(=O)N(C)[C@H]1CCN(C1)CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


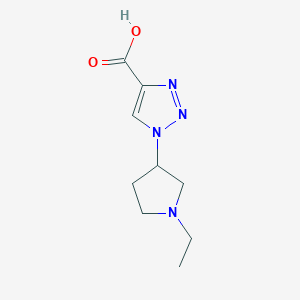
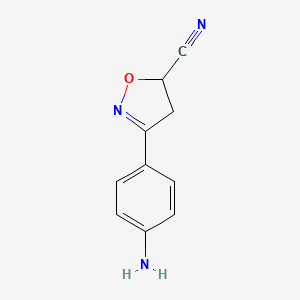
![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
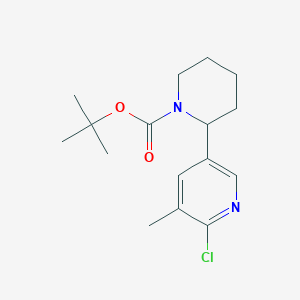
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
![4-Methoxybenzo[d]isoxazole](/img/structure/B15058450.png)
![6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058454.png)
